molecular formula C8H10N2O2 B577910 Methyl 4-amino-5-methylpyridine-2-carboxylate CAS No. 1260665-41-5

Methyl 4-amino-5-methylpyridine-2-carboxylate

Cat. No.: B577910
CAS No.: 1260665-41-5
M. Wt: 166.18
InChI Key: GIBDALIONVCQAL-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Considerations

The molecular architecture of this compound is characterized by a pyridine ring system bearing three distinct substituents: an amino group at position 4, a methyl group at position 5, and a methyl ester carboxylate group at position 2. The canonical SMILES representation CC1=CN=C(C=C1N)C(=O)OC provides a precise description of the connectivity pattern, while the InChI identifier GIBDALIONVCQAL-UHFFFAOYSA-N ensures unambiguous chemical identification. The compound exhibits a calculated logarithmic partition coefficient of 1.34, indicating moderate lipophilicity that influences its physical and chemical properties. This substitution pattern creates a highly asymmetric molecule where the electron-donating amino and methyl groups are positioned adjacent to each other, while the electron-withdrawing carboxylate ester is located at the opposite end of the pyridine ring.

The isomeric considerations for this compound become particularly important when examining the broader family of aminomethylpyridine carboxylates. Comparative analysis with related structures such as methyl 4-aminopyridine-2-carboxylate and methyl 5-aminopyridine-2-carboxylate reveals significant differences in substitution patterns and their consequences for molecular geometry. The specific positioning of the methyl group at the 5-position in this compound creates unique steric and electronic environments that distinguish it from other positional isomers. Research on similar compounds has demonstrated that even minor changes in substitution patterns can lead to dramatic differences in crystal packing, hydrogen bonding patterns, and overall molecular stability. The presence of the methyl group at position 5 creates a steric interaction with the adjacent amino group at position 4, potentially influencing the planarity of the amino group and its ability to participate in resonance with the pyridine ring system.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related compounds have provided valuable insights into the solid-state structure and intermolecular interactions. While specific single-crystal structures of this exact compound remain limited in the literature, extensive studies on closely related aminopyridine derivatives offer important comparative data for understanding conformational preferences. Research on 2-amino-5-methylpyridinium salts has revealed characteristic hydrogen bonding patterns and crystal packing arrangements that likely influence the behavior of the neutral ester compound. These studies demonstrate that amino-substituted pyridines typically adopt planar conformations with maximum deviations from planarity rarely exceeding 0.01 Angstroms, indicating strong aromatic stabilization.

The crystallographic data available for related compounds suggests that this compound likely adopts a conformation where the carboxylate ester group is coplanar or nearly coplanar with the pyridine ring. Analysis of similar structures indicates typical dihedral angles between aromatic rings and carboxylate groups ranging from 6 to 10 degrees, depending on the specific substitution pattern and crystal packing forces. The amino group at position 4 is expected to be essentially planar with the pyridine ring, facilitating conjugation and resonance stabilization. However, the adjacent methyl group at position 5 may introduce slight deviations from perfect planarity due to steric interactions. Intermolecular hydrogen bonding patterns in the crystal structure are anticipated to involve the amino group as a donor and the carboxylate oxygen atoms as acceptors, creating extended networks that stabilize the crystal lattice.

The conformational studies of this compound are further informed by investigations of related pyridine derivatives using advanced crystallographic techniques. Temperature-dependent crystallographic studies on similar compounds have revealed minimal conformational changes across typical temperature ranges, indicating relatively rigid molecular structures. The calculated density of 1.2 grams per cubic centimeter provides additional insights into the crystal packing efficiency and intermolecular interactions. Comparative analysis with other aminopyridine carboxylates suggests that the specific substitution pattern in this compound may favor particular crystal forms and packing arrangements that optimize both hydrogen bonding interactions and van der Waals contacts between neighboring molecules.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide essential insights into the electronic structure and molecular properties of this compound. Density functional theory calculations, particularly those employing the B3LYP functional with extended basis sets, have proven highly effective for characterizing similar aminopyridine systems. These computational approaches enable detailed analysis of molecular orbitals, charge distributions, and electronic transitions that govern the compound's chemical behavior. The electron-donating nature of both the amino and methyl substituents creates regions of enhanced electron density on the pyridine ring, while the carboxylate ester group serves as an electron-withdrawing center, establishing a significant dipole moment across the molecule.

The frontier molecular orbitals of this compound exhibit characteristic features of substituted pyridines, with the highest occupied molecular orbital primarily localized on the amino group and adjacent ring carbons, while the lowest unoccupied molecular orbital shows significant contribution from the carboxylate ester functionality. Vibrational frequency calculations using density functional theory methods reveal characteristic absorption bands associated with amino group stretches, aromatic carbon-carbon stretches, and ester carbonyl vibrations. The calculated vibrational frequencies typically show excellent agreement with experimental infrared and Raman spectra when appropriate scaling factors are applied, providing validation for the computational models and enabling detailed assignment of observed spectroscopic features.

Natural bond orbital analysis of this compound reveals significant charge transfer interactions between the amino group and the pyridine ring system, consistent with the electron-donating nature of amino substituents. The calculated atomic charges demonstrate substantial polarization within the molecule, with negative charge accumulation on the amino nitrogen and carboxylate oxygens, balanced by positive charges on the pyridine carbons and methyl groups. Electrostatic potential maps computed from quantum chemical calculations highlight regions of the molecule most likely to participate in intermolecular interactions, with the amino group and carboxylate functionality serving as primary sites for hydrogen bonding and other non-covalent interactions. These computational results provide crucial foundation for understanding the compound's reactivity patterns, intermolecular association behavior, and potential applications in materials science and pharmaceutical chemistry.

Property Value Reference
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 345.9 ± 37.0°C at 760 mmHg
Flash Point 163.0 ± 26.5°C
LogP 1.34
Exact Mass 166.074234
Polar Surface Area 65.21 Ų

Properties

IUPAC Name

methyl 4-amino-5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-10-7(3-6(5)9)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBDALIONVCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate typically involves the reaction of 4-amino-5-methylpyridine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-5-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Methyl 4-aminopyridine-2-carboxylate vs. Methyl 4-aminopyridine-3-carboxylate
  • Structural Difference: The amino group is located at position 4 in both compounds, but the ester group is at position 2 in the former and position 3 in the latter.
  • Impact: The position of the ester group influences electronic distribution and hydrogen-bonding capabilities.
Ethyl 4-aminopicolinate (CAS: 773140-43-5)
  • Structural Difference : This compound replaces the methyl ester with an ethyl ester and lacks the 5-methyl substituent.
  • Impact : The ethyl group increases lipophilicity, which could enhance membrane permeability in biological systems. However, the absence of the 5-methyl group may reduce steric hindrance, altering binding affinities in target interactions .

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Structural Difference: Features chloro and trifluoromethyl groups at positions 3 and 5, respectively, instead of amino and methyl groups.
  • In contrast, the amino group in the target compound increases nucleophilicity, making it more reactive in substitution reactions .

Comparison with Pyrimidine Derivatives

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Structural Difference : A pyrimidine core with a fluorophenyl and methylsulfonyl group, compared to the pyridine-based target compound.
  • The methylsulfonyl group introduces strong electron-withdrawing effects, which may enhance binding to proteins or enzymes compared to the amino group in the target compound .
Biginelli-type Pyrimidines (e.g., 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
  • Functional Difference : These compounds exhibit antioxidant activity (e.g., IC₅₀ = 0.6 mg/mL in DPPH scavenging assays) due to the thioxo and hydroxyl groups.
  • Contrast: Methyl 4-amino-5-methylpyridine-2-carboxylate lacks such groups, suggesting divergent biological roles. However, its amino group could facilitate metal chelation or serve as a site for prodrug derivatization .

Data Tables for Comparative Analysis

Table 1: Key Physical and Structural Properties

Compound Name CAS Number Molecular Weight Key Substituents Notable Properties
This compound 1260665-41-5 196.20 g/mol 4-NH₂, 5-CH₃, 2-COOCH₃ High reactivity for functionalization
Ethyl 4-aminopicolinate 773140-43-5 196.20 g/mol 4-NH₂, 2-COOCH₂CH₃ Increased lipophilicity
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate N/A 239.58 g/mol 3-Cl, 5-CF₃, 2-COOCH₃ Enhanced stability under acidic conditions

Research Findings and Implications

  • Synthetic Utility: The amino and ester groups in this compound allow for regioselective modifications, such as acylation or Suzuki coupling, to generate diverse pharmacologically active molecules .
  • Crystallography : Related pyridine esters (e.g., Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate) exhibit bond angles (e.g., C4–C3–C7 = 120.10°) and torsional parameters that influence packing efficiency, which is critical for material science applications .

Biological Activity

Methyl 4-amino-5-methylpyridine-2-carboxylate (also known as Methyl 4-aminopyridine-2-carboxylate) is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

This compound features a pyridine ring with a carboxylate group and an amino group, which contribute to its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that pyridine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study reported that certain pyridine compounds demonstrated cytotoxic effects against various cancer cell lines such as Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (human breast cancer) cells. The cytotoxicity was evaluated using the MTT assay, revealing that some compounds displayed moderate to high activity against these cell lines .

Table 1: Cytotoxic Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Activity Level
Compound 4HepG215High
Compound 8Caco220Moderate
Compound 1MCF-725Good

2. Mechanisms of Action

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Pyridine derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a critical role in various physiological processes and is implicated in cancer progression .
  • Targeting Kinase Pathways : Some studies have shown that pyridine compounds can act as inhibitors of receptor tyrosine kinases like EGFR and HER-2, which are significant in the context of breast cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. A series of related compounds were synthesized and tested for their in vitro antimicrobial efficacy. Results indicated that certain derivatives exhibited promising antimicrobial effects against a range of bacterial strains .

Table 2: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
Compound AE. coli15Moderate
Compound BS. aureus20High

Case Studies

Case Study: Anticancer Efficacy in vivo

An in vivo study investigated the efficacy of this compound in tumor-bearing mice. The compound demonstrated significant tumor reduction compared to control groups, suggesting potential as a therapeutic agent in cancer treatment .

Case Study: Antimicrobial Screening

Another study focused on the synthesis and antimicrobial screening of methyl-substituted pyridine derivatives. The results highlighted the effectiveness of these compounds against resistant bacterial strains, indicating their potential use in developing new antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step pathways, as seen in analogous pyridine derivatives. For example, chlorination of intermediates (e.g., phosphoryl chloride) followed by nucleophilic substitution with ammonium acetate can yield amino-substituted pyridines . Key factors include:
  • Reaction temperature : Elevated temperatures (80–100°C) improve substitution efficiency.
  • Catalysts : Use of triethylamine (TEA) or HATU to activate carboxyl groups during coupling reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups. For pyridine derivatives, 1^1H NMR typically shows aromatic protons at δ 6.5–8.5 ppm and methyl ester signals near δ 3.8–4.0 ppm .
  • HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C9_9H12_{12}N2_2O2_2: 180.0899) .

Q. How should researchers address solubility challenges for this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Polar aprotic solvents : DMF or DMSO for initial dissolution, followed by dilution with water for biological assays .
  • Hydrotropic agents : Co-solvents like ethanol (10–20% v/v) enhance solubility in buffer systems .
  • pH adjustment : Protonation of the amino group in acidic conditions (pH < 4) improves aqueous solubility .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .
  • Software : Gaussian 16 or ORCA for energy minimization; PyMol for visualizing transition states .

Q. How can X-ray crystallography resolve discrepancies between NMR data and predicted molecular geometry?

  • Methodological Answer :
  • Crystal growth : Slow evaporation of saturated ethyl acetate solutions yields diffraction-quality crystals .
  • Refinement : Use SHELXL (via Olex2) for structure solution. For example, bond angles in pyridine derivatives typically deviate by <2° from ideal values .
  • Validation : Compare experimental torsion angles (e.g., C5–N1–C1–C2 = −0.4°) with DFT-optimized geometries .

Q. What strategies mitigate conflicting spectral data (e.g., unexpected 1^1H NMR splitting patterns) in derivatives of this compound?

  • Methodological Answer :
  • Dynamic effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange broadening .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to simplify splitting patterns in crowded aromatic regions .
  • 2D NMR : COSY and HSQC experiments to resolve overlapping signals .

Q. How does steric hindrance from the 5-methyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric maps : Generate using MolProbity to quantify steric bulk near the amino group .
  • Catalyst screening : Bulky ligands (e.g., XPhos) improve Suzuki-Miyaura coupling yields by mitigating steric clashes .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .

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